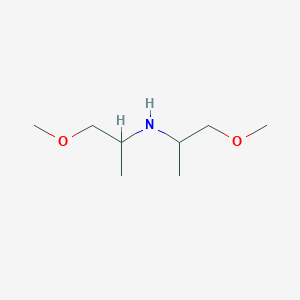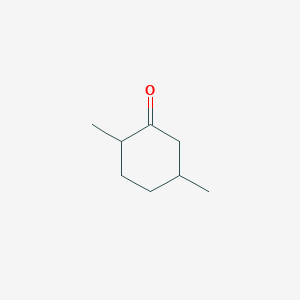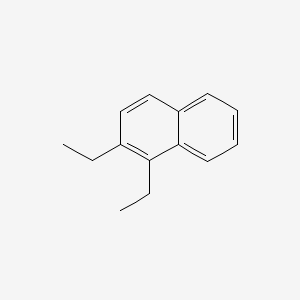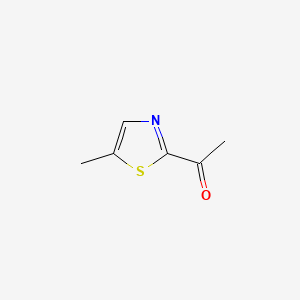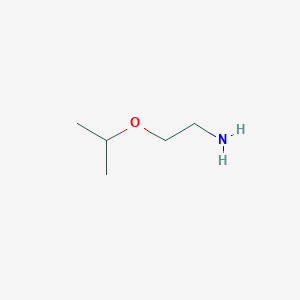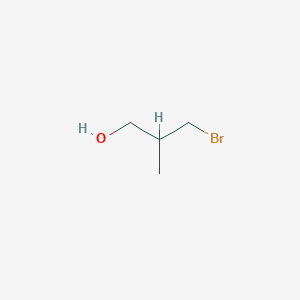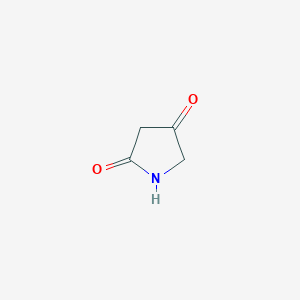
Pyrrolidine-2,4-dione
Vue d'ensemble
Description
Pyrrolidine-2,4-dione is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It is a part of many natural products and pharmacologically important agents .
Synthesis Analysis
Pyrrolidine-2,4-dione derivatives have been synthesized and characterized by FT-IR, 1H NMR, 13C NMR, and HR-MS . The synthesis involves the design of compounds containing the pharmacophores of both hydrazine and diphenyl ether .
Molecular Structure Analysis
The molecular formula of Pyrrolidine-2,4-dione is C4H5NO2 . It has a molecular weight of 99.09 g/mol . The structure of Pyrrolidine-2,4-dione has been analyzed by X-ray diffraction .
Chemical Reactions Analysis
Pyrrolidine-2,4-dione has been involved in various chemical reactions. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione with ethyl orthoformate yielded 3-ethoxymethylene-1,5-diphenylpyrrolidine-2,4-dione .
Physical And Chemical Properties Analysis
Pyrrolidine-2,4-dione has a molecular weight of 99.09 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . It has a topological polar surface area of 46.2 Ų .
Applications De Recherche Scientifique
Electron Acceptor in Organic Electronics
Pyrrolidine-2,4-dione derivatives have been identified as promising electron acceptors for electrochromic conjugated polymers in organic electronics. A novel derivative was synthesized and demonstrated potential as a building block for this application .
Anticancer Activity
Nickel (II), palladium (II), and copper (II) complexes of pyrrolidine thiosemicarbazone hybrids containing the pyrrolidine core have been synthesized and evaluated for their anticancer potential against various cancer cell lines, showing promising results .
Herbicidal Activity
Derivatives of Pyrrolidine-2,4-dione have been designed and synthesized as potential green herbicides. These derivatives are based on natural tetramic acids and have shown herbicidal activity .
Drug Discovery
The pyrrolidine scaffold, including its derivatives such as pyrrolidine-2,4-dione, has been reported to be a versatile component in bioactive molecules with target selectivity. This makes it a valuable scaffold in drug discovery efforts .
Biosynthetic Pathway Analysis
Tetramate compounds featuring the unique skeleton of Pyrrolidine-2,4-dione have been investigated for their biosynthetic logics. New analogs with this rare skeleton have been discovered and analyzed .
Fungicidal Activity
Novel Pyrrolidine-2,4-dione derivatives containing N-substituted phenylhydrazine moiety have been synthesized and evaluated for their fungicidal activity against phytopathogenic fungi, with some compounds showing effective results .
Mécanisme D'action
Target of Action
Pyrrolidine-2,4-dione, also known as 2,4-Pyrrolidinedione, is a core structure found in many natural products and pharmacologically important agents . The primary targets of this compound are often enzymes or receptors involved in various biological processes . For instance, it has been found to interact with hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machineries in microorganisms .
Mode of Action
The interaction of Pyrrolidine-2,4-dione with its targets often results in significant changes in the target’s function. For instance, in the biosynthesis of tetramates in microorganisms, Pyrrolidine-2,4-dione is formed by PKS and NRPS machineries, which recruit trans- or cis-acting thioesterase-like Dieckmann cyclase . This interaction leads to the formation of the tetramic acid ring, a key component of the compound’s structure .
Biochemical Pathways
Pyrrolidine-2,4-dione affects various biochemical pathways. In the case of tetramate biosynthesis, the compound is formed on an atypical NRPS module constituted by two discrete proteins, including the C (condensation)-A (adenylation)-T (thiolation) domains of BpdC and the A-T domains of BpdD . This unusual aminoacyl transthiolation between the T domains of two NRPS subunits is a unique feature of this pathway .
Result of Action
The result of Pyrrolidine-2,4-dione’s action can vary depending on the specific target and biological context. For instance, in the case of tetramate biosynthesis, the compound’s interaction with PKS and NRPS machineries leads to the formation of the tetramic acid ring . This ring is a key structural component of many bioactive compounds, including antibiotics, antitumor agents, antifungal agents, and antiviral agents .
Orientations Futures
Propriétés
IUPAC Name |
pyrrolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-4(7)5-2-3/h1-2H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJUNNMZNNQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338858 | |
| Record name | 2,4-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37772-89-7 | |
| Record name | 2,4-Pyrrolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



